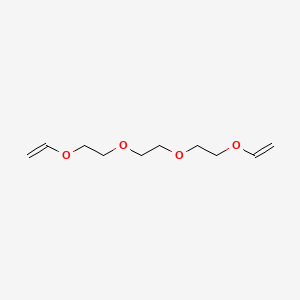

Triethylene glycol divinyl ether

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(2-ethenoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-11-5-7-13-9-10-14-8-6-12-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIGRWUIQAVBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCOCCOCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31667-45-5 | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31667-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044986 | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

765-12-8 | |

| Record name | Triethylene glycol divinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol divinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12-Tetraoxatetradeca-1,13-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIVINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N19H7120G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tri(ethylene glycol) Divinyl Ether (TEGDVE) Monomer: Core Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Introduction

Tri(ethylene glycol) divinyl ether (TEGDVE) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial domains, including polymer chemistry, materials science, and notably, in the formulation of biomaterials for drug delivery and tissue engineering. Its unique chemical structure, featuring two reactive vinyl ether groups and a flexible tri(ethylene glycol) spacer, imparts a distinct set of physical and chemical properties. This technical guide provides a comprehensive overview of the core characteristics of TEGDVE, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical properties of TEGDVE are summarized in the tables below, providing a clear and concise reference for laboratory and developmental work.

General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | Tri(ethylene glycol) divinyl ether | [1] |

| Synonyms | TEGDVE, 3,6,9,12-Tetraoxatetradeca-1,13-diene | [1] |

| CAS Number | 765-12-8 | [1] |

| Molecular Formula | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.99 g/mL at 25 °C | [1] |

| Boiling Point | 120-126 °C at 18 mmHg | [1] |

| Refractive Index (n20/D) | 1.453 | [1] |

| Flash Point | 113 °C (closed cup) | [3] |

| Vapor Pressure | 20 mmHg at 137 °C | [1] |

| Viscosity | Low | [4] |

Solubility Profile

TEGDVE is generally characterized as a hydrophobic compound[3]. While precise quantitative solubility data in a wide range of solvents is not extensively compiled in single sources, its miscibility with various organic solvents can be inferred from its chemical structure and common applications. Glycol ethers, as a class, are known for their excellent solvency and compatibility with a range of organic solvents and, in some cases, water[5].

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble to insoluble | [5] |

| Ethanol | Miscible | [5] |

| Acetone (B3395972) | Miscible | [6][7] |

| Toluene | Miscible | [6] |

Chemical Reactivity and Polymerization

The reactivity of TEGDVE is dominated by its two terminal vinyl ether groups. These electron-rich double bonds make the monomer susceptible to polymerization through two primary mechanisms: cationic polymerization and free-radical polymerization.

Cationic Polymerization

Vinyl ethers are particularly reactive towards cationic initiators, such as Lewis acids or protonic acids[8][9]. The polymerization proceeds via a chain-growth mechanism involving a carbocationic active center[8]. The initiation step involves the transfer of a charge from the initiator to the monomer, creating a reactive species that then propagates by reacting with other monomer units[8]. The rate of cationic polymerization is typically very fast[9].

Recent advancements in cationic polymerization have led to the development of controlled or "living" polymerization techniques for vinyl ethers, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity[10]. These methods often employ specific initiator/co-initiator systems and carefully controlled reaction conditions[10].

Free-Radical Polymerization

TEGDVE can also undergo free-radical polymerization, often initiated by thermal or photoinitiators[11][12]. The kinetics of free-radical polymerization typically involve initiation, propagation, and termination steps[12][13]. The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration[14]. While vinyl ethers are generally less reactive in radical homopolymerization compared to acrylates, they readily copolymerize with other monomers[11].

The polymerization of TEGDVE can be monitored in real-time using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which allows for the tracking of the disappearance of the vinyl ether double bond signal[15].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and application of TEGDVE.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a TEGDVE monomer sample and identify any impurities.

Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the peak area of TEGDVE to the total area of all peaks in the chromatogram.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent[16].

-

Column: Rtx-624 (30 m x 0.32 mm x 1.8 µm) or equivalent polar capillary column[17].

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min)[18].

-

Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 245 °C.

-

Final hold: Maintain at 245 °C for 4 minutes[6].

-

-

Detector: Flame Ionization Detector (FID) at 250 °C[19].

Procedure:

-

Sample Preparation: Prepare a dilute solution of the TEGDVE sample (e.g., 1% v/v) in a suitable solvent such as acetone or ethyl acetate[16][19].

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram.

-

Analysis: Identify the TEGDVE peak based on its retention time (determined by running a standard if necessary). Calculate the area percentage of the TEGDVE peak relative to the total area of all peaks detected.

Viscosity Measurement using an Ubbelohde Viscometer

Objective: To determine the kinematic viscosity of the TEGDVE monomer.

Principle: The Ubbelohde viscometer is a capillary viscometer that measures the time it takes for a fixed volume of liquid to flow through a capillary under gravity. The kinematic viscosity is then calculated from this flow time.

Instrumentation:

-

Ubbelohde viscometer of an appropriate size for the expected viscosity[20][21][22].

-

Constant temperature water bath with a precision of ±0.1 °C or better[21].

-

Stopwatch.

-

Pipette and suction bulb.

Procedure:

-

Cleaning: Ensure the viscometer is thoroughly clean and dry[20].

-

Sample Loading: Introduce a precise volume of the TEGDVE sample into the larger reservoir of the viscometer[23].

-

Temperature Equilibration: Place the viscometer vertically in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes[21].

-

Measurement: a. Close the venting tube and use the suction bulb to draw the liquid up into the measuring bulb, above the upper timing mark[21][22]. b. Release the suction and open the venting tube. c. Use the stopwatch to measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark[21].

-

Repeat: Perform the measurement at least three times and calculate the average flow time.

-

Calculation: Calculate the kinematic viscosity (ν) using the following equation: ν = K * t, where K is the viscometer constant (provided by the manufacturer or determined by calibration with a standard of known viscosity) and t is the average flow time[21].

Monitoring Polymerization Kinetics by ATR-FTIR Spectroscopy

Objective: To monitor the conversion of TEGDVE monomer to polymer in real-time.

Principle: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allows for the in-situ analysis of a reaction mixture. The polymerization of TEGDVE can be followed by monitoring the decrease in the characteristic absorbance bands of the vinyl ether double bond.

Instrumentation:

-

FTIR spectrometer equipped with an ATR probe (e.g., diamond ATR)[3][24].

-

Reaction vessel suitable for the polymerization reaction.

Procedure:

-

Background Spectrum: Before starting the polymerization, collect a background spectrum of the reaction setup (e.g., the empty reactor or the reactor with solvent and initiator)[3].

-

Reaction Setup: Charge the reactor with the TEGDVE monomer and any other reactants (e.g., initiator, solvent).

-

Data Collection: Immerse the ATR probe into the reaction mixture and begin collecting spectra at regular intervals (e.g., every 15-60 seconds)[3][24].

-

Initiation: Initiate the polymerization (e.g., by heating or UV irradiation).

-

Monitoring: Continue collecting spectra throughout the polymerization. The decrease in the intensity of the vinyl ether C=C stretching peak (typically around 1620-1640 cm⁻¹) indicates the consumption of the monomer[15][25].

-

Data Analysis: The conversion can be calculated by normalizing the area of the vinyl ether peak at a given time to its initial area.

Applications in Drug Delivery and Biomaterials

The unique properties of TEGDVE make it a valuable component in the design of advanced drug delivery systems and biomaterials. Its ability to form crosslinked polymer networks is particularly useful in the fabrication of hydrogels.

Hydrogel Formulation for Controlled Drug Release

TEGDVE can be used as a crosslinking agent in the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water[3]. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be tuned by adjusting the crosslinking density, which is influenced by the concentration of TEGDVE.

Caption: Workflow for creating a TEGDVE-based hydrogel for drug delivery.

Biocompatibility and Safety Considerations

For applications in drug delivery and as biomaterials, the biocompatibility of TEGDVE-based polymers is of paramount importance. Biocompatibility is typically assessed through a series of in vitro and in vivo tests as outlined in standards such as ISO 10993.

In Vitro Cytotoxicity Testing (ISO 10993-5)

Objective: To assess the potential of a TEGDVE-based polymer to cause cell death.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.

Procedure (Extract Test):

-

Extract Preparation: Incubate the sterilized TEGDVE-based polymer in a cell culture medium (e.g., with and without serum) for a specified time and temperature (e.g., 24 hours at 37 °C) to create an extract[2][26].

-

Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until the cells form a confluent monolayer[27].

-

Exposure: Replace the culture medium with the prepared extracts (at various concentrations) and control media (positive and negative controls)[27].

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%[28].

Hemocompatibility Testing (ISO 10993-4)

Objective: To evaluate the interaction of a TEGDVE-based polymer with blood, specifically its potential to cause hemolysis (red blood cell lysis).

Principle: The hemolysis assay measures the amount of hemoglobin released from red blood cells upon contact with a material.

Procedure (Direct Contact Method):

-

Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor)[29].

-

Sample Preparation: Place the sterilized TEGDVE-based polymer sample in a test tube.

-

Controls: Prepare positive (e.g., water) and negative (e.g., saline) controls[29].

-

Incubation: Add a diluted blood suspension to the sample and control tubes and incubate with gentle agitation at 37 °C for a specified time (e.g., 3 hours)[29].

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to determine the amount of released hemoglobin[29].

-

Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control. A hemolysis rate of less than 2% is often considered acceptable[1].

Caption: A typical workflow for assessing the biocompatibility of TEGDVE polymers.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety data sheets, regulatory guidelines, or expert consultation. Researchers and developers should always adhere to appropriate laboratory safety practices and consult relevant regulatory standards when working with and evaluating TEGDVE and its derivatives.

References

- 1. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. haemoscan.com [haemoscan.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. Solved Observations of Solubility Tests Table 1. Solubility | Chegg.com [chegg.com]

- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. mddionline.com [mddionline.com]

- 16. Solved Observations of Solubility Tests Table 1. Solubility | Chegg.com [chegg.com]

- 17. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. agilent.com [agilent.com]

- 20. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 21. martests.com [martests.com]

- 22. Hangzhou Zhongwang Technology Co.,ltd: How to Use an Ubbelohde Viscometer? By Zonwon Tech [zonwontech.blogspot.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 25. researchgate.net [researchgate.net]

- 26. nhiso.com [nhiso.com]

- 27. tis.wu.ac.th [tis.wu.ac.th]

- 28. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 29. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]

In-Depth Technical Guide: Tri(ethylene glycol) divinyl ether (CAS 765-12-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and applications of Tri(ethylene glycol) divinyl ether (CAS 765-12-8).

Chemical Identity and Properties

Tri(ethylene glycol) divinyl ether, also known as TEGDVE, is a difunctional monomer commonly used as a reactive diluent and cross-linking agent in polymer chemistry.[1] Its structure features two vinyl ether groups attached to a triethylene glycol chain.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 765-12-8[3] |

| Chemical Name | Tri(ethylene glycol) divinyl ether[4] |

| Molecular Formula | C10H18O4[3] |

| Molecular Weight | 202.25 g/mol [3] |

| IUPAC Name | 1,2-bis(2-vinyloxyethoxy)ethane |

| Synonyms | DVE-3, Rapi-cure DVE-3, 3,6,9,12-Tetraoxatetradeca-1,13-diene[5] |

| InChI Key | CYIGRWUIQAVBFG-UHFFFAOYSA-N[6] |

| Canonical SMILES | C=COCCOCCOCCOC=C[6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow, clear liquid | [7] |

| Odor | Mild, sweet | [2] |

| Boiling Point | 120-126 °C at 18 mmHg | [7] |

| Density | 0.99 g/mL at 25 °C | [6] |

| Flash Point | >110 °C (>230 °F) | |

| Refractive Index | n20/D 1.453 | [7] |

| Vapor Pressure | 20 mmHg at 137 °C | [6] |

| Solubility | Soluble in water and organic solvents | [2] |

Applications

The primary application of Tri(ethylene glycol) divinyl ether is in polymer synthesis, particularly in UV and peroxide-cured systems.[1]

-

Reactive Diluent: It is used to reduce the viscosity of formulations for coatings, inks, and adhesives, improving their application properties.[4]

-

Cross-linking Agent: The two vinyl ether groups allow it to form cross-linked polymer networks, enhancing the mechanical strength and stability of the final product.[1][2] It is a key component in the production of polyacrylate ion exchange resins.[1]

-

Monomer: It can be homopolymerized or copolymerized to create a variety of polymers.[2] It is particularly suitable for photoinitiated cationic polymerization.

-

Adhesives and Sealants: Its properties contribute to improved adhesion and flexibility in adhesive and sealant formulations.[1][2]

-

Coatings: It is used in UV-curable coatings for various substrates, including metal and plastic.[4]

Hazards and Safety

Tri(ethylene glycol) divinyl ether is considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be observed.

Table 3: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [3] |

| LD50 | Rat (male/female) | Dermal | > 4000 mL/kg bw | [3] |

Table 4: Ecotoxicological Data

| Test | Species | Duration | Value | Source |

| LC50 | Danio rerio (Zebra fish) | 96 h | > 100 mg/L | [3] |

| EC50 | Daphnia magna (Water flea) | 48 h | > 100 mg/L | [3] |

| EC50 | Desmodesmus subspicatus (Green algae) | 72 h | > 100 mg/L | [3] |

| EC20 | Activated sludge | 30 min | 900 mg/L | [3] |

Hazard Statements: According to some safety data sheets, this substance is not classified as hazardous under GHS.[3] However, some suppliers may indicate it may cause respiratory irritation and is toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[3]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep the container tightly closed.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

-

Spills: Absorb spills with inert material and dispose of them in accordance with local regulations.

Experimental Protocols

While specific, detailed protocols are proprietary to individual research labs and companies, a general procedure for photoinitiated cationic polymerization of Tri(ethylene glycol) divinyl ether can be outlined as follows. This is a representative protocol and should be adapted and optimized for specific experimental conditions.

Objective: To prepare a cross-linked polymer film via photoinitiated cationic polymerization of Tri(ethylene glycol) divinyl ether.

Materials:

-

Tri(ethylene glycol) divinyl ether (monomer)

-

Photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)

-

Inert solvent (if required for viscosity adjustment)

-

Substrate (e.g., glass slide, metal panel)

-

UV curing lamp

Procedure:

-

Formulation Preparation: In a light-protected container, prepare the formulation by mixing the Tri(ethylene glycol) divinyl ether monomer with the desired concentration of the photoinitiator (typically 0.5-5% by weight). If necessary, an inert solvent can be added to adjust the viscosity. Stir the mixture until the photoinitiator is completely dissolved.

-

Coating Application: Apply a thin film of the formulation onto the substrate using a suitable method such as spin coating, draw-down bar, or brush application to achieve the desired film thickness.

-

UV Curing: Place the coated substrate under a UV curing lamp. The wavelength and intensity of the UV light should be appropriate for the chosen photoinitiator. The exposure time will vary depending on the film thickness, photoinitiator concentration, and lamp intensity, but is typically in the range of a few seconds to a few minutes.

-

Curing Monitoring: The progress of the polymerization can be monitored in real-time using techniques such as Real-Time FT-IR spectroscopy by observing the disappearance of the vinyl ether peak.

-

Post-Curing: After UV exposure, the film may be post-cured at a slightly elevated temperature to ensure complete reaction of the monomer.

-

Characterization: The resulting polymer film can be characterized for its physical and chemical properties, such as hardness, adhesion, solvent resistance, and thermal stability.

Visualizations

The following diagrams illustrate the general structure and a typical experimental workflow for Tri(ethylene glycol) divinyl ether.

Caption: Chemical Structure of Tri(ethylene glycol) divinyl ether.

References

- 1. 765-12-8 CAS MSDS (Triethyleneglycol divinyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ankom.com [ankom.com]

Navigating the Formulation Landscape: A Technical Guide to the Organic Solvent Solubility of Triethylene Glycol Divinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol divinyl ether (TEGDVE) is a versatile crosslinking agent and reactive diluent integral to the formulation of a wide array of polymers, adhesives, and coatings.[1][2] Its performance in these applications is intrinsically linked to its compatibility and solubility with various organic solvents and monomers. This technical guide provides a comprehensive overview of the current understanding of TEGDVE's solubility in organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative solubility, inferred from its applications and chemical properties. Furthermore, it furnishes detailed experimental protocols for the determination of liquid-liquid solubility and miscibility, empowering researchers to ascertain precise solubility parameters for their specific formulation needs.

Introduction to this compound (TEGDVE)

This compound, with the chemical formula C10H18O4, is a bifunctional monomer characterized by the presence of two vinyl ether groups and a flexible triethylene glycol backbone.[3][4] This unique structure imparts a combination of reactivity, low viscosity, and flexibility to the systems in which it is incorporated.[3] It is a key component in UV-curable coatings and inks, where it participates in cationic polymerization to form highly crosslinked networks.[3] Its role as a reactive diluent helps to reduce the viscosity of formulations without the use of volatile organic compounds (VOCs).[2][3]

Solubility Profile of this compound

A thorough review of available safety data sheets (SDS) and technical literature reveals a consistent lack of specific quantitative solubility data for TEGDVE in common organic solvents.[5] Many sources explicitly state "No data available" for its solubility in solvents other than water.[5] The water solubility of TEGDVE is reported to be 30.7 g/L at 25°C.

Despite the absence of precise figures, a qualitative understanding of its solubility can be derived from its chemical structure and its applications.

Inferred Qualitative Solubility

The molecular structure of TEGDVE, featuring both polar ether linkages and nonpolar vinyl groups, suggests a degree of amphiphilicity. This structure allows for compatibility with a range of other chemical compounds, which is advantageous in complex formulations.[1]

-

Polar Organic Solvents: The presence of multiple ether oxygens in the triethylene glycol chain allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents. Therefore, TEGDVE is expected to be miscible with many polar organic solvents.

-

Nonpolar Organic Solvents: The vinyl groups and the ethylene (B1197577) backbone contribute to some nonpolar character, likely allowing for some solubility in less polar solvents. However, extensive miscibility with purely aliphatic or aromatic hydrocarbons may be limited.

Its use as a reactive diluent in formulations for unsaturated polyesters, UV coatings, and adhesives suggests good miscibility with the respective monomers and oligomers, which can span a range of polarities.[3]

Comparison with Triethylene Glycol (TEG)

For contextual understanding, it is useful to consider the solubility of its parent compound, triethylene glycol (TEG). TEG is known to be:

-

Miscible with water and many polar organic liquids.

-

Soluble in ethanol, acetone, acetic acid, glycerine, pyridine, and aldehydes.

-

Slightly soluble in diethyl ether.

-

Insoluble in oil, fat, and most hydrocarbons.

While the vinyl ether groups of TEGDVE will alter its solubility profile compared to the hydroxyl groups of TEG, the underlying flexible and polar ether backbone provides a basis for expecting good solubility in polar organic solvents.

Data on Solubility of this compound

As previously noted, quantitative solubility data for TEGDVE in organic solvents is not widely available in published literature. The following table provides a qualitative summary based on inferences from its applications and chemical structure. Researchers are strongly encouraged to determine solubility experimentally for their specific solvent systems.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The ether linkages in TEGDVE can act as hydrogen bond acceptors, leading to strong interactions with polar protic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Strong dipole-dipole interactions are expected between the polar carbonyl group of the ketone and the ether linkages of TEGDVE. |

| Esters | Ethyl Acetate | Likely Soluble/Miscible | Good compatibility is expected due to similar polarities. TEGDVE is used in formulations with various ester-containing monomers. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble/Miscible | "Like dissolves like" principle suggests good miscibility with other ether-containing solvents. THF is a common solvent for polymers. |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Insoluble | The overall polarity of TEGDVE, due to the triethylene glycol backbone, is likely too high for complete miscibility with nonpolar aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Significant differences in polarity between the highly polar ether backbone of TEGDVE and nonpolar alkanes would likely result in very poor solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble/Miscible | These solvents have moderate polarity and are good solvents for a wide range of organic compounds. |

| Monomers/Oligomers | Unsaturated Polyesters, Acrylates | Miscible (in specific formulations) | Its function as a reactive diluent in UV-curable systems indicates that it is miscible with the other components of these formulations to create a homogeneous mixture before curing.[3] |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is necessary. The following are detailed methodologies for assessing the solubility and miscibility of a liquid solute like TEGDVE in an organic solvent.

Protocol for Determining Miscibility (Qualitative)

Objective: To quickly assess whether TEGDVE is miscible, partially miscible, or immiscible with a given organic solvent at a specific temperature.

Materials:

-

This compound (TEGDVE)

-

A selection of organic solvents

-

Calibrated pipettes or graduated cylinders

-

Test tubes with stoppers

-

Vortex mixer

-

Constant temperature bath (optional)

Procedure:

-

To a clean, dry test tube, add a known volume (e.g., 2 mL) of the organic solvent.

-

Add an equal volume (2 mL) of TEGDVE to the same test tube.

-

Stopper the test tube and shake vigorously or use a vortex mixer for 30-60 seconds to ensure thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes. If a constant temperature is required, place the test tube in a constant temperature bath.

-

Observe the mixture for the presence of a single, clear phase or multiple phases.

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Partially Miscible: Two distinct liquid phases are observed, or the solution appears cloudy or turbid, indicating the formation of an emulsion.

-

Immiscible: Two clear, distinct liquid layers are formed with a clear interface.

-

Protocol for Determining Solubility by the Cloud Point Method (Quantitative)

Objective: To determine the temperature at which a specific composition of TEGDVE and an organic solvent becomes fully miscible (the cloud point). This is particularly useful for systems that are partially miscible at some temperatures.

Materials:

-

TEGDVE

-

Organic solvent

-

Sealed glass ampoules or test tubes with secure caps

-

Analytical balance

-

Heating/cooling bath with a temperature controller and a transparent window

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Calibrated thermometer or thermocouple

Procedure:

-

Prepare a series of mixtures of TEGDVE and the organic solvent with varying compositions by weight in sealable glass ampoules or test tubes.

-

Place a small magnetic stir bar in each ampoule.

-

Seal the ampoules to prevent evaporation.

-

Place an ampoule in the heating/cooling bath.

-

Begin stirring the mixture.

-

Slowly heat or cool the bath while observing the sample.

-

The cloud point is the temperature at which the turbid, two-phase mixture becomes a single, clear phase upon heating, or the temperature at which a clear, single-phase mixture becomes turbid upon cooling. Record this temperature.

-

Repeat the measurement for each composition to construct a phase diagram of temperature versus composition.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of a compound like TEGDVE in organic solvents.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse, a qualitative understanding based on its chemical structure and applications indicates good miscibility with a range of polar organic solvents. For drug development and formulation science, where precision is paramount, the provided experimental protocols offer a robust framework for determining the exact solubility parameters within specific solvent systems. The continued use and investigation of TEGDVE in advanced materials will hopefully lead to a more comprehensive and publicly available dataset on its solubility characteristics in the future.

References

Stability and Storage of Tri(ethylene glycol) divinyl ether (TEGDVE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Tri(ethylene glycol) divinyl ether (TEGDVE). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and reliability of TEGDVE in their applications.

Core Stability and Storage Parameters

Tri(ethylene glycol) divinyl ether is a reactive monomer susceptible to degradation if not stored and handled properly. The primary degradation pathways include hydrolysis of the vinyl ether groups and polymerization, which can be initiated by exposure to heat, light, and acidic conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and extend the shelf life of TEGDVE. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Source(s) |

| Temperature | 2 - 8 °C | [1] |

| 10 - 25 °C | ||

| Atmosphere | Inert atmosphere (e.g., Nitrogen) is recommended for long-term storage. | |

| Light | Protect from light. | |

| Moisture | Keep dry. | |

| Container | Tightly closed container. | |

| Shelf Life | Approximately 12 months under proper storage conditions. | [2] |

Incompatible Materials and Conditions to Avoid

To prevent degradation and hazardous reactions, it is essential to avoid contact with certain materials and exposure to specific conditions.

| Incompatible Materials | Conditions to Avoid |

| Strong oxidizing agents | Heat and direct sunlight |

| Strong acids | Moisture |

| Ignition sources |

Experimental Protocols for Stability Assessment

The following are representative experimental protocols for assessing the thermal and hydrolytic stability of TEGDVE. These are based on established methods for evaluating the stability of related vinyl ethers and glycols.

Thermal Stability Assessment by Gas Chromatography (GC)

Objective: To determine the thermal degradation of TEGDVE over time at an elevated temperature.

Methodology:

-

Sample Preparation: Place a known quantity of TEGDVE into several amber glass vials. Purge the vials with nitrogen before sealing to create an inert atmosphere.

-

Incubation: Place the vials in a calibrated oven at a constant elevated temperature (e.g., 60 °C).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from the oven.

-

Sample Analysis:

-

Allow the vial to cool to room temperature.

-

Dilute a precise amount of the TEGDVE sample in a suitable solvent (e.g., dichloromethane).

-

Analyze the diluted sample using Gas Chromatography with a Flame Ionization Detector (GC-FID) to quantify the remaining TEGDVE and detect any volatile degradation products.

-

Confirm the identity of degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Data Analysis: Plot the concentration of TEGDVE as a function of time to determine the degradation rate.

Hydrolytic Stability Assessment

Objective: To evaluate the stability of the vinyl ether groups in TEGDVE in aqueous environments at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at different pH levels (e.g., pH 5, pH 7.4, and pH 9).

-

Sample Preparation: Disperse a known concentration of TEGDVE in each buffer solution in sealed vials.

-

Incubation: Store the vials at a constant temperature (e.g., 37 °C).

-

Time Points: At regular intervals, take an aliquot from each vial.

-

Sample Analysis:

-

Analyze the aliquots using ¹H NMR spectroscopy to monitor the disappearance of the vinyl proton signals and the appearance of new signals corresponding to hydrolysis products, such as acetaldehyde.[3]

-

Alternatively, use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining TEGDVE.

-

-

Data Analysis: Determine the rate of hydrolysis at each pH by plotting the decrease in TEGDVE concentration over time.[3]

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Cationic Photopolymerization of TEGDVE

The following diagram illustrates a typical experimental workflow for the cationic photopolymerization of TEGDVE to form a polymer network, a common application in the biomedical field.

Caption: Workflow for UV-induced cationic polymerization of TEGDVE.

Logical Relationship: Host Response to a TEGDVE-Based Hydrogel Implant

While TEGDVE itself is not known to directly interact with specific signaling pathways, its polymerized form, often a hydrogel, elicits a biological response when used in biomedical applications like tissue engineering. This diagram illustrates the logical progression of the host's inflammatory response to such an implant.

Caption: Host inflammatory response to a TEGDVE hydrogel implant.

References

A Technical Guide to the Spectroscopic Characterization of Triethylene Glycol Divinyl Ether (TEGDVE)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for triethylene glycol divinyl ether (TEGDVE), a versatile crosslinking agent used in the synthesis of polymers, adhesives, and coatings.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral properties, along with standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound (C₁₀H₁₈O₄, Molar Mass: 202.25 g/mol ) is fundamental to interpreting its spectral data.[2][3] The molecule consists of a flexible triethylene glycol chain capped at both ends by vinyl ether groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of TEGDVE by probing the magnetic properties of its atomic nuclei.

¹H NMR Data

The ¹H NMR spectrum of TEGDVE is characterized by signals corresponding to the vinyl protons and the ethylene (B1197577) glycol chain protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and the splitting patterns are described by coupling constants (J) in Hertz (Hz).

| Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| =CH- (b) | ~ 6.45 | dd | Jtrans ≈ 14.4, Jcis ≈ 6.8 | 2H |

| =CH₂ (a, trans) | ~ 4.20 | dd | Jtrans ≈ 14.4, Jgem ≈ 2.0 | 2H |

| =CH₂ (a, cis) | ~ 4.00 | dd | Jcis ≈ 6.8, Jgem ≈ 2.0 | 2H |

| -O-CH₂- (c) | ~ 3.80 | t | J ≈ 5.0 | 4H |

| -O-CH₂-CH₂-O- (e) | ~ 3.70 | s | - | 4H |

| -O-CH₂- (d) | ~ 3.65 | t | J ≈ 5.0 | 4H |

Note: Data are synthesized based on typical values for vinyl ethers and polyethylene (B3416737) glycols. Spectra are generally recorded in CDCl₃.[4]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment (Label) | Chemical Shift (δ, ppm) |

| =CH-O- (b) | ~ 151.8 |

| =CH₂ (a) | ~ 86.5 |

| -O-CH₂-CH₂-O- (d) | ~ 71.0 |

| -O-CH₂-CH₂-O- (e) | ~ 70.0 |

| =CH-O-CH₂- (c) | ~ 69.2 |

Note: Data are synthesized based on typical values for vinyl ethers and polyethylene glycols.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies functional groups in TEGDVE by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3120 - 3080 | C-H Stretch | Vinyl (=C-H) |

| 2950 - 2850 | C-H Stretch | Alkane (-C-H) |

| 1640 - 1610 | C=C Stretch | Vinyl Ether (C=C) |

| 1300 - 1200 | =C-O-C Stretch | Vinyl Ether |

| 1150 - 1050 | C-O-C Stretch | Ether |

Note: Peak positions are approximate and can vary based on the sample state and instrument.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.

-

A typical experiment involves 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

FTIR Spectroscopy Protocol (Liquid Sample)

The analysis of liquid TEGDVE can be performed using either an Attenuated Total Reflectance (ATR) accessory or a traditional transmission liquid cell.[7]

Method A: Attenuated Total Reflectance (ATR)

ATR is often preferred for its simplicity and minimal sample preparation.[8]

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[8]

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[9]

-

Sample Application: Place a single drop of TEGDVE directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.[9] Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.[11]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[11]

Method B: Transmission Liquid Cell

This method uses IR-transparent salt plates (e.g., NaCl, KBr) to hold a thin film of the liquid sample.[7]

-

Cell Preparation: Place a drop of TEGDVE onto the surface of one salt plate.[10] Place the second plate on top to spread the liquid into a thin, uniform film without air bubbles.[10]

-

Instrument Setup: Place the assembled cell into the spectrometer's sample holder.

-

Background Scan: A background spectrum should be run with an empty beam path or with an empty, clean cell.

-

Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

-

Cleaning: Disassemble the cell and carefully clean the salt plates with a dry, non-aqueous solvent (like isopropanol). Store the plates in a desiccator to prevent damage from moisture.

Spectroscopic Analysis Workflow

The process of spectroscopic analysis follows a logical progression from sample handling to final data interpretation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tri(ethylene glycol) divinyl ether | 765-12-8 | FE177767 [biosynth.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. Triethylene glycol dimethyl ether (112-49-2) 13C NMR spectrum [chemicalbook.com]

- 6. Triethylene glycol(112-27-6) 13C NMR [m.chemicalbook.com]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Reactivity of Vinyl Ether Groups in Tri(ethylene glycol) Divinyl Ether (TEGDVE)

For Researchers, Scientists, and Drug Development Professionals

Tri(ethylene glycol) divinyl ether (TEGDVE) is a versatile bifunctional monomer that has garnered significant interest in the fields of polymer chemistry, biomaterials, and drug delivery. Its two vinyl ether groups provide reactive sites for a variety of polymerization and modification reactions, allowing for the formation of crosslinked networks with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the vinyl ether groups in TEGDVE, focusing on three primary reaction pathways: cationic polymerization, thiol-ene reactions, and hydrosilylation.

Cationic Polymerization of TEGDVE

The electron-rich nature of the vinyl ether double bonds makes them highly susceptible to electrophilic attack, rendering cationic polymerization the most common method for homopolymerizing TEGDVE. This process is typically initiated by photoinitiators that generate a strong acid upon UV or visible light irradiation.

Reaction Mechanism

The cationic polymerization of TEGDVE proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.

Quantitative Data

The kinetics of TEGDVE cationic polymerization are influenced by factors such as the type and concentration of the photoinitiator, light intensity, and temperature. The following table summarizes key quantitative data from various studies.

| Photoinitiating System | Light Source (Intensity) | Final Vinyl Ether Conversion (%) | Polymerization Rate (s⁻¹) | Reference |

| Diphenyliodonium (B167342) salt (HIP, 1 wt.%) and 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives (0.1 wt.%) | 365 nm UV LED (1.59 mW/cm²) | > 70 | Not Reported | [1] |

| Benzylidene-based iodonium (B1229267) salts (0.02 mol·dm⁻³) | 365 nm LED | 84 - 94 | Not Reported | [2] |

| SpeedCure 938® (1% w/w) and 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives (0.2% w/w) | 405 nm LED | ~50 - 75 | Not Reported | |

| Diphenyl iodonium salt and thioxanthenone photosensitizer | Not specified | 70 (at 80 °C) | Not Reported |

Experimental Protocols

This protocol describes the real-time monitoring of the photoinitiated cationic polymerization of TEGDVE using Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

-

Tri(ethylene glycol) divinyl ether (TEGDVE)

-

Photoinitiator (e.g., diphenyliodonium hexafluorophosphate)

-

FTIR spectrometer equipped with a UV/Vis light source and a horizontal transmission or attenuated total reflectance (ATR) accessory.

-

KBr plates or ZnSe crystal for ATR

Procedure:

-

Prepare the photopolymerizable formulation by dissolving the desired concentration of the photoinitiator in TEGDVE. This should be done in a dark environment to prevent premature polymerization.

-

Place a small drop of the formulation between two KBr plates, separated by a calibrated spacer to ensure a known path length. Alternatively, apply a thin film of the formulation onto the ZnSe crystal of the ATR accessory.

-

Position the sample in the FTIR spectrometer.

-

Initiate real-time data acquisition. The disappearance of the vinyl ether peak at approximately 1620 cm⁻¹ is monitored over time.

-

After a stable baseline is recorded for a short period, turn on the UV/Vis light source to initiate polymerization.

-

Continue monitoring the IR spectra until the peak at 1620 cm⁻¹ no longer decreases, indicating the end of the reaction.

-

The conversion of the vinyl ether groups can be calculated at any time 't' using the following equation: Conversion (%) = [1 - (At / A0)] * 100 where At is the area of the peak at 1620 cm⁻¹ at time 't' and A0 is the initial area of the peak.

This protocol outlines the use of Photo-DSC to study the curing kinetics of TEGDVE.

Materials:

-

TEGDVE

-

Photoinitiator

-

Photo-DSC instrument with a UV light source

-

Aluminum DSC pans

Procedure:

-

Accurately weigh 2-5 mg of the photopolymerizable formulation into an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the sample at the desired isothermal temperature under a nitrogen purge.

-

After a stable baseline is achieved, expose the sample to UV radiation of a specific intensity.

-

The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.

-

The degree of cure (α) at any time 't' can be calculated as: α = ΔHt / ΔHtotal where ΔHt is the heat evolved up to time 't'.

-

The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).

Thiol-Ene Reactions of TEGDVE

Thiol-ene "click" chemistry offers an alternative, highly efficient route to form networks from TEGDVE. This reaction proceeds via a step-growth mechanism, typically initiated by radicals generated from a photoinitiator upon UV exposure.

Reaction Mechanism

The radical-mediated thiol-ene reaction involves the addition of a thiyl radical across the vinyl ether double bond.

References

Commercial Sources and Purity Grades of Triethylene Glycol Divinyl Ether (TEGDVE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol divinyl ether (TEGDVE) is a versatile crosslinking agent and monomer utilized in a wide array of applications, from industrial coatings and adhesives to advanced biomedical materials and drug delivery systems.[1][2][3] The purity of TEGDVE is a critical parameter that can significantly influence the performance, safety, and regulatory compliance of the final product. This technical guide provides an in-depth overview of the commercial sources, available purity grades, and analytical methodologies for determining the purity of TEGDVE.

Commercial Availability and Purity Grades

TEGDVE is commercially available from several major chemical suppliers. The standard purity grade offered by most manufacturers and distributors is typically ≥98%, as determined by gas chromatography (GC).[1][2] This grade is suitable for a broad range of industrial applications. The product is also commonly supplied with potassium hydroxide (B78521) (KOH) as a stabilizer to prevent polymerization during storage and transport.[2]

While a specific "biomedical" or "high-purity" grade (e.g., >99.5%) is not always explicitly marketed, higher purity batches may be available from some suppliers upon request or can be obtained through further purification. For sensitive applications such as in dental resins, drug delivery systems, and tissue engineering, the concentration of impurities can be a significant concern, necessitating a more stringent quality control of the starting material.[4]

The following table summarizes the typical commercial sources and their standard purity specifications for TEGDVE:

| Supplier | Stated Purity | Analytical Method | Notes |

| Sigma-Aldrich (Merck) | 98% | Not explicitly stated on the product page, but GC is standard. | Stabilized with KOH.[1] |

| Chem-Impex | ≥ 98% (GC) | Gas Chromatography (GC) | Stabilized with KOH.[2] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Gas Chromatography (GC) | Stabilized with KOH. |

| Biosynth | Not specified, but implied for research and pharmaceutical testing. | Not specified. | Marketed for pharmaceutical testing.[3] |

| Suzhou Senfeida Chemical Co., Ltd | 98% | Not specified. | Various synonyms listed.[5] |

| Chemgreen Chemical | Not specified. | Not specified. | Marketed as a UV/EB Vinyl Ether Monomer.[6] |

| Connect Chemicals | Not specified. | Not specified. | Marketed as a reactive diluent and comonomer.[7] |

Potential Impurities in TEGDVE

Impurities in technical-grade TEGDVE can originate from the raw materials, side reactions during synthesis, or degradation during storage. A patent for producing high-purity this compound highlights that triethylene glycol monovinyl ether is a common impurity that is difficult to remove by distillation due to its similar structure.[8] Other potential impurities may include residual starting materials like triethylene glycol and acetylene, as well as byproducts from polymerization or oxidation.

For biomedical applications, the presence of these impurities, even in small amounts, could affect the biocompatibility and performance of the resulting polymer network. Therefore, a thorough analysis of the impurity profile is crucial.

Experimental Protocols for Purity and Impurity Analysis

The primary analytical method for determining the purity of TEGDVE and identifying impurities is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.

Protocol: Purity Determination of TEGDVE by Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Objective: To determine the purity of a TEGDVE sample by quantifying the area percentage of the main component.

2. Instrumentation and Materials:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

- Capillary column suitable for the analysis of polar compounds (e.g., a polyethylene (B3416737) glycol or a mid-polarity column).

- High-purity carrier gas (e.g., Helium, Nitrogen, or Hydrogen).

- TEGDVE sample.

- High-purity solvent for dilution (e.g., acetone (B3395972) or dichloromethane).

- Volumetric flasks and syringes.

3. Chromatographic Conditions (Example):

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX or equivalent).

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp: 10°C/min to 220°C.

- Hold at 220°C for 5 minutes.

- Injector Temperature: 250°C.

- Detector Temperature: 270°C.

- Carrier Gas Flow Rate: 1 mL/min (Helium).

- Injection Volume: 1 µL.

- Split Ratio: 50:1.

4. Sample Preparation:

- Prepare a 1% (v/v) solution of the TEGDVE sample in the chosen solvent.

- Ensure the sample is fully dissolved and homogenized.

5. Procedure:

- Inject the prepared sample into the GC system.

- Acquire the chromatogram.

- Identify the peak corresponding to TEGDVE based on its retention time (determined by running a standard if available).

- Integrate the areas of all peaks in the chromatogram.

6. Calculation of Purity:

- Calculate the area percentage of the TEGDVE peak relative to the total area of all peaks.

- Purity (%) = (Area of TEGDVE peak / Total area of all peaks) x 100

Protocol: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To identify the chemical nature of impurities present in a TEGDVE sample.

2. Instrumentation:

- GC-MS system with an electron ionization (EI) source.

- The same GC column and conditions as described for the GC-FID analysis can generally be used.

3. Procedure:

- Inject the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

- Compare the obtained mass spectra of the impurity peaks with a reference library (e.g., NIST, Wiley) for identification.

Visualization of Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the purity analysis of TEGDVE.

Caption: Relationship between TEGDVE purity and application areas.

References

- 1. 三(乙二醇)二乙烯醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tri(ethylene glycol) divinyl ether | 765-12-8 | FE177767 [biosynth.com]

- 4. WO2022152835A1 - High molecular weight triethylene-glycol polyorthoester iv (teg-poe iv) polymers and compositions for drug delivery and medical implants applications - Google Patents [patents.google.com]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound-Chemgreen Chemical [cnchemgreen.com]

- 7. Tri (Ethylene glycol) divinyl ether |CAS 765-12-8 | Connect Chemcials [connectchemicals.com]

- 8. JP2006008519A - Method for producing this compound - Google Patents [patents.google.com]

safety and handling precautions for triethylene glycol divinyl ether in the lab

An In-depth Technical Guide to the Safe Handling of Triethylene Glycol Divinyl Ether in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (TEGDE), a versatile chemical used in various research and development applications. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid. While it is not classified as a hazardous substance under OSHA standards, it can cause mild skin and eye irritation.[1][2] Inhalation of vapors or mists may be harmful.[1] It is important to note that toxicological properties are not fully known.

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to minimize exposure to TEGDE.

Engineering Controls

-

Ventilation: All handling of TEGDE should be performed in a well-ventilated area.[1][3][4] A laboratory fume hood or other local exhaust ventilation should be used to minimize the inhalation of vapors or mists.[5]

-

Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound:

| Body Part | Protection | Specification | Citations |

| Eyes/Face | Safety glasses, goggles, or face shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required depending on the situation. | [3][6] |

| Skin | Protective gloves and clothing | Chemical-resistant gloves (e.g., latex, nitrile, butyl, neoprene, Viton) should be worn. Wear a lab coat, apron, or other protective clothing to prevent skin contact. Protective boots may be necessary for certain situations. | [3][4][5][6] |

| Respiratory | Vapor respirator | If engineering controls are insufficient, misty conditions prevail, or exposure limits are exceeded, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | [1][6] |

Safe Handling and Storage Protocols

Handling Procedures

-

Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[5]

-

Wash hands and face thoroughly after handling.[1]

-

Use non-sparking tools and take precautionary measures against static discharges.[3]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][3][4]

Storage Conditions

-

The product is sensitive to light and moisture.

-

Store away from incompatible materials such as strong oxidizing agents.[1][2][4]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound:

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₈O₄ | |

| Molecular Weight | 202.25 g/mol | |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 120-126 °C / 18 mmHg | |

| 252 °C / 1013.3 hPa | [6] | |

| Melting Point | -12.6 °C | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Density | 0.99 g/mL at 25 °C | |

| 1.002 g/cm³ at 20 °C | [6] | |

| Vapor Pressure | 20 mmHg at 137 °C | |

| 0.004 hPa at 20 °C | [6] | |

| Water Solubility | 30.7 g/L at 25 °C | [6] |

| log Pow | 1.81 at 25 °C | [6] |

| Autoignition Temperature | 200 °C | [6] |

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| Ingestion | Rinse mouth. Make the victim drink water (two glasses at most). If you feel unwell, consult a doctor. |

Accidental Release Measures

-

Evacuate personnel from the immediate area.[5]

-

Ensure adequate ventilation.[5]

-

Eliminate all ignition sources.[5]

-

Use personal protective equipment, including respiratory protection.[5]

-

Do not let the product enter drains.[5]

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or Chemizorb®.[5]

-

Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[5]

-

Wash the spill site after material pickup is complete.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, or carbon dioxide. Water spray may be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media: Water may scatter and spread the fire.

-

Special Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[1][3][4]

Toxicological and Ecological Information

Toxicological Data

| Test | Species | Route | Value | Citations |

| LD50 | Rat | Oral | > 5 g/kg | |

| LD50 | Rat | Dermal | > 2 g/kg |

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

Ecological Data

| Test | Species | Value | Duration | Citations |

| LC50 | Danio rerio (Zebra fish) | > 100 mg/L | 96 h | [6] |

| EC50 | Daphnia magna (Water flea) | > 100 mg/L | 48 h | [6] |

| EC50 | Desmodesmus subspicatus (Green algae) | > 100 mg/L | 72 h | [6] |

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visualized Workflows and Pathways

Laboratory Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Potential Toxicity Pathway and First Aid Response

Caption: Potential toxicity pathways following exposure and corresponding first aid measures.

References

Methodological & Application

Application Notes and Protocols for Photoinitiated Cationic Polymerization of Triethylene Glycol Divinyl Ether (TEGDVE)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photoinitiated cationic polymerization of triethylene glycol divinyl ether (TEGDVE) is a rapid and efficient method for the formation of crosslinked poly(TEGDVE) networks. This process is initiated by the generation of a strong acid upon UV irradiation of a photoinitiator. Cationic polymerization offers several advantages over free-radical polymerization, including a lack of oxygen inhibition, reduced shrinkage, and the ability for the reaction to continue even after the light source is removed ("dark cure").[1] These properties make poly(TEGDVE) an attractive material for various applications, particularly in the biomedical field, such as in the creation of hydrogels for drug delivery and tissue engineering scaffolds. This document provides detailed protocols for the polymerization process, characterization, and a key application in drug delivery.

Data Presentation

Table 1: Effect of Photoinitiator Concentration on TEGDVE Polymerization

This table summarizes the impact of varying concentrations of a triarylsulfonium photoinitiator on the polymerization kinetics of TEGDVE. The data indicates that there is an optimal concentration to achieve both a high degree of conversion and a rapid polymerization rate.

| Photoinitiator Concentration (% wt.) | Maximum Conversion (%) | Polymerization Rate (s⁻¹) |

| 0.5 | 65.2 | 0.35 |

| 1.0 | 77.8 | 0.56 |

| 1.5 | 76.1 | 0.52 |

| 2.0 | 73.5 | 0.48 |

| 2.5 | 70.3 | 0.41 |

| 3.0 | 68.9 | 0.38 |

Data adapted from a study on a new triarylsulfonium photoinitiator.

Table 2: Comparison of Cationic Photoinitiators for TEGDVE Polymerization

This table compares the final vinyl ether conversion of TEGDVE using different photoinitiating systems under 365 nm LED light exposure. The system consists of a diphenyliodonium (B167342) salt (HIP) and various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as photosensitizers.

| Photoinitiating System (Photosensitizer + 1 wt.% HIP) | Final Vinyl Ether Conversion (%) |

| S1 | ~85 |

| S2 | ~82 |

| S3 | ~78 |

| S4 | ~90 |

| S5 | ~88 |

| S6 | ~75 |

| S7 | ~80 |

| S8 | ~83 |

Data extracted from polymerization profiles of TEGDVE with different bimolecular photoinitiating systems.[2]

Experimental Protocols

Protocol 1: Photoinitiated Cationic Polymerization of TEGDVE

This protocol outlines the procedure for the bulk polymerization of TEGDVE using a cationic photoinitiator.

Materials:

-

This compound (TEGDVE), 98%

-

Cationic photoinitiator (e.g., triarylsulfonium hexafluoroantimonate salts, 50 wt.% in propylene (B89431) carbonate, or diphenyliodonium hexafluorophosphate)

-

Glass slides or a suitable mold

-

Micropipette

-

UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED)

-

Real-time Fourier Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (for kinetic monitoring)

Procedure:

-

Preparation of the Formulation:

-

In a light-protected vial, add the desired amount of TEGDVE monomer.

-

Add the cationic photoinitiator to the monomer. A typical concentration ranges from 0.5 to 3 wt.%. For a 1 wt.% formulation, add 10 mg of photoinitiator to 990 mg of TEGDVE.

-

Mix the components thoroughly using a vortex mixer or by gentle stirring until the photoinitiator is completely dissolved. Ensure the mixture is homogenous.

-

-

Sample Preparation for Polymerization:

-

Place a drop of the TEGDVE/photoinitiator formulation onto a glass slide or into the desired mold.

-

For kinetic measurements using real-time FTIR, place a small drop of the formulation onto the ATR crystal.

-

-

UV Curing:

-

Place the sample under the UV light source.

-